4-Chloro-3-fluorophenyl-DL-alanine is a compound that features a phenylalanine backbone with chlorine and fluorine substituents on the aromatic ring. This compound is notable for its potential applications in pharmaceuticals and biochemistry, particularly as a non-canonical amino acid. Its structure allows it to interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry.
The compound can be synthesized through various organic chemistry methods, often involving halogenation and substitution reactions. It is categorized under amino acids, specifically as an analogue of phenylalanine due to its structural modifications.
4-Chloro-3-fluorophenyl-DL-alanine is classified as a non-canonical amino acid. It is a derivative of the standard amino acid phenylalanine, modified to include halogen atoms which can influence its biochemical properties and interactions.
The synthesis of 4-Chloro-3-fluorophenyl-DL-alanine typically involves several steps, including:
One common method for synthesizing this compound may involve:
The molecular structure of 4-Chloro-3-fluorophenyl-DL-alanine can be represented as follows:
The compound exhibits specific physical properties:
4-Chloro-3-fluorophenyl-DL-alanine can participate in various chemical reactions, including:
Common reagents used in these reactions may include:
The mechanism of action for 4-Chloro-3-fluorophenyl-DL-alanine involves its interaction with biological targets such as enzymes or receptors. The presence of halogen substituents can enhance binding affinity and specificity.
Research indicates that compounds similar to 4-Chloro-3-fluorophenyl-DL-alanine can act as inhibitors or modulators in biochemical pathways, potentially affecting metabolic processes or signaling pathways within cells.
The compound exhibits stability under normal conditions but may undergo hydrolysis or oxidation when exposed to strong acids or bases.
4-Chloro-3-fluorophenyl-DL-alanine has several potential applications in scientific research:
The strategic incorporation of halogen atoms (chlorine and fluorine) onto the phenylalanine aromatic ring represents a critical synthetic step for generating 4-chloro-3-fluorophenyl-DL-alanine. This modification significantly alters the compound's electronic properties, steric profile, and biointeraction potential. Halogenation methodologies are broadly classified into two categories: electrophilic aromatic substitution (EAS) and transition-metal-catalyzed processes.
Electrophilic Halogenation remains widely employed for introducing chlorine atoms due to its operational simplicity and cost-effectiveness. Chlorination typically employs molecular chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) in chlorinated solvents (e.g., dichloromethane) at controlled temperatures (0-25°C). The fluorine atom, being highly electronegative, requires specialized reagents for electrophilic introduction. N-Fluoropyridinium salts or Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for regioselective fluorination. A critical challenge lies in achieving the ortho-fluoro/para-chloro pattern without polyhalogenation or isomer formation. Research indicates that electron-withdrawing group-protected precursors (e.g., anilides) improve meta-directing effects, facilitating 3-fluorination after initial 4-chlorination [3] [6].
Transition-Metal-Mediated Halogenation offers superior regiocontrol for complex aryl halide patterns. Directed ortho-metalation (DoM) strategies utilize directing groups (e.g., carboxylic acids, amides) on the phenyl ring to position palladium or copper catalysts for subsequent halogen insertion. For example, 3-fluorophenylalanine derivatives can undergo palladium-catalyzed C-H activation followed by chlorination using N-chlorosuccinimide (NCS) to install the chlorine atom specifically at the para position relative to the alanine side chain [2]. Copper(I) catalysts in combination with halogen sources like CuCl₂ or fluorinating agents (e.g., AgF) enable milder conditions for sequential halogen introduction, minimizing racemization risks in sensitive α-amino acid frameworks.
Table 1: Comparison of Halogenation Methods for 4-Chloro-3-fluorophenyl-DL-alanine Precursors
| Methodology | Reagents | Temperature | Regioselectivity | Key Advantage | Yield Range |
|---|---|---|---|---|---|
| Sequential EAS | Cl₂ → Selectfluor® | 0-30°C | Moderate | Cost-effective, scalable | 45-65% |
| Directed ortho-Metalation | BuLi → NCS → CuF₂ | -78°C to 25°C | High | Precise positional control | 60-75% |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, NCS, AgF | 80-100°C | High | Direct functionalization, fewer steps | 55-70% |
Key Intermediate Synthesis: The primary chemical precursor, (4-chloro-3-fluorophenyl)methanamine (CAS: 72235-58-6), is typically synthesized via catalytic reduction of the corresponding nitrile or reductive amination of the aldehyde. This benzylamine derivative serves as a crucial building block for subsequent Strecker or Erlenmeyer syntheses to construct the alanine backbone [6].
4-Chloro-3-fluorophenyl-DL-alanine is inherently synthesized as a racemate (DL-form) due to the non-chiral nature of initial halogenation and coupling reactions. Accessing enantiomerically pure L- or D-forms necessitates efficient racemic resolution techniques, which exploit differential interactions between the enantiomers and a chiral environment.
Enzymatic Kinetic Resolution leverages the stereoselectivity of hydrolases (lipases, proteases). Candida antarctica lipase B (CAL-B) and Subtilisin Carlsberg have demonstrated efficacy in resolving N-acetyl- or N-ethoxycarbonyl-protected derivatives of halogenated phenylalanines via enantioselective hydrolysis. The L-enantiomer is typically hydrolyzed faster, leaving the D-enantiomer enriched in the ester fraction. Crucial parameters influencing efficiency include:
Chiral Stationary Phase (CSP) Chromatography provides a non-enzymatic, scalable resolution alternative. Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, cellulose tris(3,5-dimethylphenylcarbamate)) show high selectivity for halogenated aromatic amino acid enantiomers. The resolution mechanism involves π-π interactions between the chlorophenyl ring and the phenylcarbamate groups on the CSP, combined with hydrogen bonding to the amino acid functionality. Optimal separation of 4-chloro-3-fluorophenyl-DL-alanine is achieved using normal-phase conditions (hexane:ethanol:trifluoroacetic acid, 90:10:0.1 v/v) or polar-ionic modes (methanol with ammonium formate), yielding baseline separation (Rs > 1.5) and e.e. >99% after semi-preparative collection. Macrocyclic glycopeptide CSPs (Chirobiotic® T) offer complementary selectivity under reversed-phase conditions (methanol/water with ammonium acetate), advantageous for hydrophilic interaction liquid chromatography (HILIC) coupling to mass spectrometry [10].
Preferential Crystallization exploits differences in solubility between enantiomers or diastereomeric salts. Seeding a supersaturated racemic solution with enantiopure crystals (L or D) induces selective crystallization. Diastereomeric salt formation with chiral acids (e.g., O,O-di-p-toluoyl-L-tartaric acid) or bases allows separation via fractional crystallization. While cost-effective for large-scale production, this method requires careful optimization of solvent, supersaturation levels, and seeding protocols to avoid spontaneous nucleation of the counter-enantiomer, particularly challenging with halogenated phenylalanines due to their similar packing energies [8].
Solid-phase peptide synthesis (SPPS) enables the efficient incorporation of 4-chloro-3-fluorophenyl-DL-alanine or its enantiomers into complex peptide architectures, facilitating structure-activity relationship (SAR) studies of bioactive analogs. The halogenated residue contributes enhanced rigidity, altered hydrophobicity (clogP +0.8 vs. phenylalanine), and potential for halogen bonding interactions within target proteins.
Linker Strategies and Resin Selection: p-Hydroxymethylphenoxymethyl (HMP) or p-methylbenzhydrylamine (MBHA) resins are preferred for C-terminal carboxylate or amide peptides, respectively. The acid-labile tert-butoxycarbonyl (Boc) strategy employs trifluoroacetic acid (TFA) for deprotection and hydrogen fluoride (HF) for final cleavage, suitable for synthesizing peptides containing halogenated aromatics without significant dehalogenation. The milder fluorenylmethyloxycarbonyl (Fmoc) strategy utilizes piperidine deprotection and TFA cleavage cocktails (e.g., TFA:triisopropylsilane:water, 95:2.5:2.5), minimizing side reactions. For the halogen-sensitive 4-chloro-3-fluorophenyl moiety, Fmoc-SPPS is generally favored due to the absence of strongly acidic conditions [4] [6] [8].
Cyclization Techniques: Incorporating 4-chloro-3-fluorophenyl-DL-alanine near turn regions facilitates backbone cyclization via:
Table 2: Solid-Phase Synthesis Parameters for Halogenated Phenylalanine-Containing Peptides
| Parameter | Boc-SPPS | Fmoc-SPPS | Cyclization Approach |
|---|---|---|---|
| Resin Type | Merrifield, MBHA | Wang, HMP, Rink Amide | Sieber Amide (head-tail) |
| Deprotection | TFA (25-50%) in DCM | Piperidine (20%) in DMF | Selective orthogonal deprotection |
| Coupling Reagents | DCC/HOBt, HBTU | HATU/DIEA, PyBOP/NMM | HATU/HOAt, MNBA/DMAP |
| Cleavage Conditions | HF, 0°C, 1h | TFA/TIS/water (95:2.5:2.5), 2h | TFA-dependent linker cleavage |
| Compatibility | Risk of dehalogenation | High stability of C-F/C-Cl bonds | Dilute conditions critical |
Peptoid Hybridization: N-Substituted glycine oligomers (peptoids) incorporating N-(4-chloro-3-fluorobenzyl)glycine monomers leverage the halogenated side chain while benefiting from the protease resistance and conformational flexibility of the peptoid backbone. Synthesis employs the submonomer approach: acylation with bromoacetic acid (activated by DIC) followed by displacement with 4-chloro-3-fluorobenzylamine [8]. Microwave-assisted SPPS (50°C) significantly accelerates the displacement step for these sterically hindered benzylamines, achieving >95% stepwise yields. These hybrids are valuable for probing the role of halogen bonding versus backbone conformation in bioactive peptide analogs [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5